molecular formula C13H13ClO2 B2355546 4-(Chloromethyl)-6-isopropyl-2H-chromen-2-one CAS No. 847377-73-5

4-(Chloromethyl)-6-isopropyl-2H-chromen-2-one

Cat. No.: B2355546
CAS No.: 847377-73-5
M. Wt: 236.7
InChI Key: CACWJXMMNAZKJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-6-isopropyl-2H-chromen-2-one is a chemical compound belonging to the class of chromenones Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

4-(Chloromethyl)-6-isopropyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems and the biochemical processes it affects .

Safety and Hazards

This involves understanding the potential risks associated with handling and using the compound. It includes toxicity information, safety precautions, and first-aid measures .

Future Directions

This involves discussing potential future research directions. It could include potential applications, unanswered questions about the compound, or new methods for its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-6-isopropyl-2H-chromen-2-one typically involves the chloromethylation of 6-isopropyl-2H-chromen-2-one. This reaction can be carried out using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride . The reaction is usually conducted under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-6-isopropyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the chromenone ring can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of azides, thiocyanates, or amines.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dihydrochromenones.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-2H-chromen-2-one: Lacks the isopropyl group, leading to different reactivity and biological activity.

    6-Isopropyl-2H-chromen-2-one:

    4-(Bromomethyl)-6-isopropyl-2H-chromen-2-one: Similar structure but with a bromomethyl group instead of chloromethyl, leading to different reactivity.

Uniqueness

4-(Chloromethyl)-6-isopropyl-2H-chromen-2-one is unique due to the presence of both the chloromethyl and isopropyl groups. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-(chloromethyl)-6-propan-2-ylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO2/c1-8(2)9-3-4-12-11(5-9)10(7-14)6-13(15)16-12/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACWJXMMNAZKJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=O)C=C2CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.